![molecular formula C19H13F3N6OS B2823162 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 868967-64-0](/img/structure/B2823162.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Organic Chemistry Applications
Compounds similar to 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide are often explored for their synthetic utility in organic chemistry. For example, the method for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of the triazolopyridine skeleton through direct oxidative N-N bond formation, showcasing a novel strategy for creating biologically important heterocycles (Zheng et al., 2014).
Medicinal Chemistry and Antimicrobial Applications
Several studies have been conducted to evaluate the antimicrobial properties of compounds structurally related to this compound. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in developing new insecticidal agents (Fadda et al., 2017).
Anticancer and Antiproliferative Activities
The modification of similar molecules to act as PI3K inhibitors showcases the anticancer potential of these compounds. Specifically, the replacement of the acetamide group with an alkylurea moiety in certain derivatives has been shown to retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting their efficacy as anticancer agents with reduced toxicity (Wang et al., 2015).
properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-3-5-13(10-12)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)14-6-1-2-9-23-14/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOURPHXBKGOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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